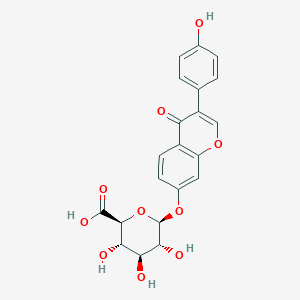
Boc-グアニジン
概要
説明
Boc-guanidine is a useful research compound. Its molecular formula is C6H13N3O2 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-guanidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
グアニジル化剤
Boc-グアニジンは、化学反応でグアニジン基を供与する能力があるため、グアニジル化剤として使用されます。 この用途は、グアニジン部分構造が生物活性のためにしばしば必要とされる医薬品など、さまざまな化合物の合成において重要です .
2-アミノイミダゾールの合成
これは、医薬品化学やより複雑な分子の構成要素として、幅広い用途を持つ重要なヘテロ環式化合物である2-アミノイミダゾールの合成における重要な中間体として機能します .
医薬品中間体
医薬品中間体として、Boc-グアニジンは、グアニジンまたはその誘導体を分子構造の一部として含む薬剤の合成に役割を果たします .
アリル化反応
Boc-グアニジンは、アリル化反応で求核剤として作用することができます。 この性質により、2つの電子求引基を持つ場合、モノアリル化生成物を形成し、トリ-Boc-グアニジンを同様の条件で使用した場合、ジアリル化生成物を形成することができます .
有機触媒
この化合物は、その超塩基性のために有機触媒に見られます。 たとえば、二環式グアニジン含有化合物は、有機触媒反応における使用に注目されています .
キラル化合物の合成
キラル化合物の合成では、Boc-グアニジンの多様な機能により、新しい有機触媒的用途の貴重な構成要素となっています。 その構造的な汎用性により、それぞれ独自の用途を持つ開鎖、単環式、二環式構造に分類することができます .
作用機序
Target of Action
Boc-guanidine, like other guanidine derivatives, is known for its versatility in chemistry and its application in a variety of biological activities . . Guanidine derivatives are known to interact with various biological targets, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .
Mode of Action
Guanidine derivatives are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidine a very versatile functional group for compounds with biological activity. The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidine derivatives are known to be involved in a variety of biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
A synthetic route to access labelled agmatine, a guanidine derivative, has been developed, which could be very helpful to study the pharmacokinetics and bio-distribution of neurotransmitters and their metabolites in vitro and in vivo .
Result of Action
Guanidine derivatives are known for their diverse biological activities, including their roles as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Action Environment
It’s known that the guanidine moiety is fully protonated under physiological conditions due to its strong basicity . This could suggest that changes in pH could potentially influence the action and stability of Boc-guanidine.
Safety and Hazards
将来の方向性
Guanidines have been used in the design of novel histamine H3R antagonists with additional breast anticancer activity and cholinesterases inhibitory effect . They have also been used in the functionalization of cotton fabrics for achieving permanent antibacterial activity . These developments suggest potential future directions for the use of Boc-guanidine and other guanidines in various fields.
特性
IUPAC Name |
tert-butyl N-(diaminomethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZLQVSOVNSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464004 | |
| Record name | Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219511-71-4 | |
| Record name | Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-(Aminoiminomethyl)-carbamic acid, 1,1-Dimethylethyl Ester (Boc-guanidine) primarily used for in synthetic chemistry?
A1: Boc-guanidine is widely employed as a versatile reagent for introducing guanidine groups into molecules. Its primary uses include serving as a guanidinylating agent and as a building block for synthesizing 2-aminoimidazoles. []
Q2: Can you provide the structural characterization of Boc-guanidine?
A2:
Molecular Formula: C6H13N3O2 []* Molecular Weight: 159.19 g/mol []* InChI: 1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) []* InChIKey:* UMOZLQVSOVNSCA-UHFFFAOYSA-N []
Q3: How stable is the Boc protecting group in Boc-guanidine under different conditions?
A4: While stable under basic aqueous conditions and generally inert to many nucleophiles, [] the Boc group in Boc-guanidine is susceptible to acidic conditions. Exposure to acids leads to its decomposition, yielding carbon dioxide (CO2) and isobutylene as byproducts. [] Stability tests on di-Boc-guanidine (structurally similar) showed varying decomposition rates depending on the acid used (acetic acid, trifluoroacetic acid, hydrochloric acid). []
Q4: Are there alternative protecting groups for guanidine compared to Boc?
A5: Yes, besides Boc, other protecting groups like triflyl (Tf), Cbz (carboxybenzyl), and urethane have been explored in guanidine chemistry. Researchers have synthesized reagents like N,N′,N″-tri-Cbz-guanidine, N,N′-di-Boc-N″-triflylguanidine, and N,N′-di-Cbz-N″-triflylguanidine for various guanidinylation reactions. [, , , ]
Q5: Can you describe an example of Boc-guanidine being used in a multi-step synthesis?
A6: In the total synthesis of the marine alkaloid palau'amine, researchers utilized a bis(Boc)-protected guanidine derivative. The protected guanidine was reacted with an allylic bromide via a displacement reaction. This step was crucial in constructing a key intermediate with the correct stereochemistry for the complex natural product. []
Q6: Are there any known applications of Boc-guanidine in the synthesis of potentially bioactive molecules?
A7: Yes, Boc-guanidine derivatives have been employed in developing potential pharmaceuticals. For instance, researchers synthesized all diastereomers of cyclic pseudo-dipeptides designed as mimics of cyclic CXCR4 pentapeptide antagonists. This involved a double Mitsunobu reaction using bis(Boc)guanidine to introduce the guanidyl functions. [] Another example is the synthesis of no-carrier-added [*I]MIBG and its precursor using bis(Boc)-protected guanidine derivatives, aiming for imaging tumors of neuroendocrine origin. []
Q7: How is the reactivity of Boc-guanidine derivatives modulated in synthetic applications?
A8: The reactivity of Boc-guanidine derivatives can be fine-tuned by altering the number of Boc protecting groups. For example, tri-Boc-guanidine, bearing three electron-withdrawing Boc groups, acts as a more reactive nucleophile in palladium- or iridium-catalyzed allylic substitution reactions compared to its di-Boc counterpart. This allows for the selective synthesis of mono- or diallylated guanidine products. []
Q8: Have any novel reactions or applications been discovered for Boc-guanidine derivatives?
A9: Research has uncovered a novel cyclization reaction involving bis-Boc-guanidines. Under microwave irradiation and in the presence of amines, these compounds undergo intramolecular cyclization to form 1,3,5-oxadiazinones. This finding offers a new traceless synthesis route for this heterocyclic scaffold. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




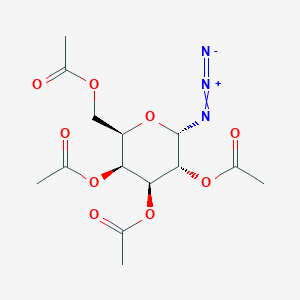
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

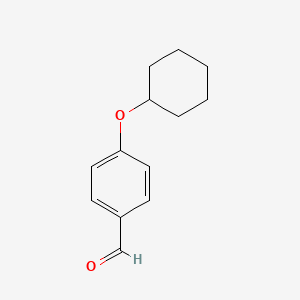

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)


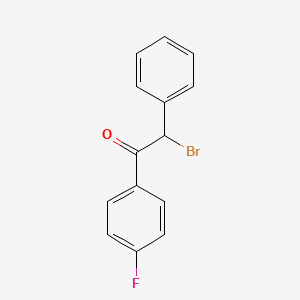
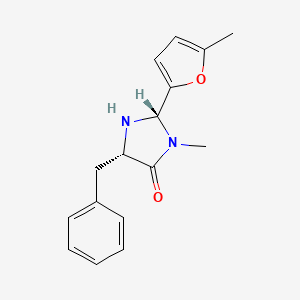
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
